molecular formula C13H16N2O4 B105669 Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate CAS No. 18707-23-8

Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate

Cat. No. B105669
CAS RN: 18707-23-8
M. Wt: 264.28 g/mol
InChI Key: KAZXLVIZIATVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate, also known as EPYC, is a chemical compound that has shown potential in various scientific research applications. It is a pyrrolidine-based compound that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate is not fully understood, but it is believed to act by modulating various signaling pathways in the cells. It has been reported to activate the JNK pathway, which plays a crucial role in inducing cell death in cancer cells. Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has also been reported to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In addition, Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.

Biochemical And Physiological Effects

Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to have various biochemical and physiological effects, including the inhibition of cell growth and induction of cell death in cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to reduce oxidative stress and improve mitochondrial function in the brain.

Advantages And Limitations For Lab Experiments

Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, it also has some limitations, including its poor solubility in water and limited availability.

Future Directions

For Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate research include the development of more efficient synthesis methods, identification of its molecular targets, and evaluation of its pharmacokinetic properties.

Synthesis Methods

Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been synthesized using different methods, including the reaction of pyrrolidine-2-carboxylic acid with ethyl chloroformate and 3-hydroxymethyl-5-pyridin-3-ylpyrrolidine-2-carboxylic acid with ethyl chloroformate. The synthesis method involves the use of various reagents and solvents, and the reaction conditions are optimized to obtain the desired product.

Scientific Research Applications

Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has shown potential in various scientific research applications, including the treatment of cancer, inflammation, and neurodegenerative diseases. It has been reported to exhibit anticancer activity by inducing cell death in cancer cells. Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

18707-23-8

Product Name

Ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

ethyl 2-(hydroxymethyl)-5-oxo-3-pyridin-3-ylpyrrolidine-2-carboxylate

InChI

InChI=1S/C13H16N2O4/c1-2-19-12(18)13(8-16)10(6-11(17)15-13)9-4-3-5-14-7-9/h3-5,7,10,16H,2,6,8H2,1H3,(H,15,17)

InChI Key

KAZXLVIZIATVAZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C(CC(=O)N1)C2=CN=CC=C2)CO

Canonical SMILES

CCOC(=O)C1(C(CC(=O)N1)C2=CN=CC=C2)CO

synonyms

2-(Hydroxymethyl)-5-oxo-3-(3-pyridyl)pyrrolidine-2-carboxylic acid ethyl ester

Origin of Product

United States

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